5,6,7,8-Tetrahydro-2,7-naphthyridin-1-ol dihydrochloride
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Overview
Description
5,6,7,8-Tetrahydro-2,7-naphthyridin-1-ol dihydrochloride is a nitrogen-containing heterocyclic compound. It belongs to the naphthyridine family, which is characterized by a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydro-2,7-naphthyridin-1-ol dihydrochloride typically involves multistep reactions. One common method includes the double Sonogashira reactions of 2,5-dibromopyridine with acetylenic alcohols followed by Chichibabin cyclizations . Other methods involve nucleophilic substitution reactions, acid/base/metal-catalyzed reactions, cyclization reactions, and microwave reactions .
Industrial Production Methods
Industrial production methods for this compound are often based on scalable and cost-effective approaches. These methods may include modifications of existing synthetic routes to enhance yield and purity, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydro-2,7-naphthyridin-1-ol dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine oxides, while reduction may produce naphthyridine hydrides .
Scientific Research Applications
5,6,7,8-Tetrahydro-2,7-naphthyridin-1-ol dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a ligand in analytical chemistry and as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an anti-microbial and anti-inflammatory agent.
Medicine: Explored for its anticancer properties and its role as an anti-HIV agent.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs), sensors, and semiconductors.
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydro-2,7-naphthyridin-1-ol dihydrochloride involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit certain enzymes and disrupt cellular processes essential for cancer cell survival . The compound’s anti-HIV activity is linked to its interference with viral replication mechanisms .
Comparison with Similar Compounds
Similar Compounds
- 5,6,7,8-Tetrahydro-1,6-naphthyridine
- 5,6,7,8-Tetrahydro-1,8-naphthyridine
- 2-P-Tolyl-4,5,6,7-Tetrahydro-oxazolo[5,4-c]pyridine
Uniqueness
5,6,7,8-Tetrahydro-2,7-naphthyridin-1-ol dihydrochloride stands out due to its unique fusion of two pyridine rings and its specific functional groups, which confer distinct pharmacological properties. Its ability to act as a ligand and its diverse biological activities make it a valuable compound in various fields of research .
Biological Activity
5,6,7,8-Tetrahydro-2,7-naphthyridin-1-ol dihydrochloride is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, pharmacological properties, mechanisms of action, and potential applications in medicine and industry.
Overview of the Compound
This compound is part of the naphthyridine family characterized by a fused-ring system. Its chemical structure allows it to interact with various biological targets, making it a candidate for therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step processes. One effective method includes the cyclization of appropriate precursors under specific conditions. For example, Peese et al. synthesized derivatives as potential anti-HIV agents through a detailed synthetic route involving several reaction steps .
Pharmacological Activities
Research has demonstrated that this compound exhibits various pharmacological activities:
- Anticancer Activity : Studies indicate that this compound can inhibit cancer cell proliferation and induce apoptosis through specific molecular interactions .
- Antimicrobial Properties : It has shown effectiveness against various microbial strains, suggesting its potential as an antimicrobial agent .
- Anti-inflammatory Effects : The compound has been associated with anti-inflammatory activities, making it a candidate for treating inflammatory diseases .
Table 1: Summary of Biological Activities
The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets. For instance:
- Cancer Cells : The compound may interfere with key signaling pathways involved in cell growth and survival.
- Microbial Targets : Its antimicrobial activity could result from disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Case Studies
Several case studies illustrate the compound's potential in medical applications:
- Anti-HIV Research : A study highlighted the synthesis of naphthyridine derivatives that exhibited significant antiviral activity against HIV. The structure-activity relationship (SAR) indicated that modifications to the naphthyridine core could enhance efficacy .
- Inflammation Models : In vivo studies demonstrated that administration of the compound significantly reduced markers of inflammation in animal models of arthritis .
Comparison with Similar Compounds
This compound shares structural similarities with other naphthyridine derivatives but exhibits unique pharmacological profiles.
Table 2: Comparison with Similar Compounds
Compound Name | Similarity Index | Notable Activity |
---|---|---|
1,5-Naphthyridine | 0.85 | Anticancer |
1,6-Naphthyridine | 0.80 | Antimicrobial |
1,8-Naphthyridine | 0.78 | Anti-inflammatory |
Properties
Molecular Formula |
C8H12Cl2N2O |
---|---|
Molecular Weight |
223.10 g/mol |
IUPAC Name |
5,6,7,8-tetrahydro-2H-2,7-naphthyridin-1-one;dihydrochloride |
InChI |
InChI=1S/C8H10N2O.2ClH/c11-8-7-5-9-3-1-6(7)2-4-10-8;;/h2,4,9H,1,3,5H2,(H,10,11);2*1H |
InChI Key |
VLJCERXZDODRRL-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C1C=CNC2=O.Cl.Cl |
Origin of Product |
United States |
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